Phenol, 4,4'-(1-methylethylidene)bis[2-(2-propenyl)-
Description
Phenol, 4,4'-(1-methylethylidene)bis[2-(2-propenyl)-, commonly referred to as Diallyl Bisphenol A (DABPA) or O-DABPA (CAS: 1745-89-7), is a bisphenol derivative with two allyl (2-propenyl) groups at the 2-position of each phenolic ring. Its molecular formula is C₂₁H₂₄O₂, with a molecular weight of 308.42 g/mol and a calculated LogP of 5.60, indicating high hydrophobicity .
Properties
IUPAC Name |
4-[2-(4-hydroxy-3-prop-2-enylphenyl)propan-2-yl]-2-prop-2-enylphenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24O2/c1-5-7-15-13-17(9-11-19(15)22)21(3,4)18-10-12-20(23)16(14-18)8-6-2/h5-6,9-14,22-23H,1-2,7-8H2,3-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WOCGGVRGNIEDSZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C1=CC(=C(C=C1)O)CC=C)C2=CC(=C(C=C2)O)CC=C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID1061942 | |
| Record name | 4,4'-Isopropylidenebis(2-allylphenol) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1061942 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
308.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid | |
| Record name | Phenol, 4,4'-(1-methylethylidene)bis[2-(2-propen-1-yl)- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
CAS No. |
1745-89-7 | |
| Record name | o,o′-Diallylbisphenol A | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1745-89-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Phenol, 4,4'-(1-methylethylidene)bis(2-(2-propen-1-yl)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001745897 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Phenol, 4,4'-(1-methylethylidene)bis[2-(2-propen-1-yl)- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 4,4'-Isopropylidenebis(2-allylphenol) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1061942 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4,4'-isopropylidenebis[2-allylphenol] | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.015.565 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2,2′-Diallylbisphenol A | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/GQ8ZL3YCS3 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Mechanism of Action
Target of Action
2,2’-Diallylbisphenol A (DABA), also known as Diallyl bisphenol A, is primarily targeted towards epoxy resins. It acts as a modification agent for these resins, specifically novalac-based resins.
Mode of Action
DABA blends with the resin to improve its mechanical properties. This interaction enhances the performance of the resin, making it more suitable for various applications.
Biochemical Pathways
It’s known that daba is used in the curing process of bismaleimides (bmi) resins. This suggests that DABA may play a role in the cross-linking reactions that occur during the curing process.
Result of Action
The primary result of DABA’s action is the enhancement of the mechanical properties of the epoxy material. This includes improving the toughness, heat resistance, and moldability of BMI resins. These improvements make the resins more suitable for use in various industries, including aerospace, electronics, and wireless communication.
Action Environment
The efficacy and stability of DABA are influenced by environmental factors such as temperature and light. For instance, DABA is light-sensitive and air-sensitive, suggesting that it should be stored under inert gas and away from light to maintain its stability and effectiveness.
Biochemical Analysis
Biochemical Properties
2,2’-Diallylbisphenol A plays a crucial role in biochemical reactions, particularly in the modification of epoxy resins. It interacts with various enzymes and proteins to improve the mechanical properties of the resins. The compound is known to blend with resins to enhance their mechanical strength and durability. Additionally, 2,2’-Diallylbisphenol A interacts with bismaleimides, which are used to cure the resins, resulting in improved thermal and mechanical properties. The nature of these interactions involves the formation of strong covalent bonds between the compound and the resin matrix, leading to enhanced performance characteristics.
Cellular Effects
The effects of 2,2’-Diallylbisphenol A on various types of cells and cellular processes are significant. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. Studies have shown that 2,2’-Diallylbisphenol A can affect the expression of genes involved in cell proliferation and differentiation. It also impacts cellular metabolism by altering the activity of key metabolic enzymes, leading to changes in metabolic flux and energy production
Molecular Mechanism
The molecular mechanism of action of 2,2’-Diallylbisphenol A involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. The compound binds to specific proteins and enzymes, altering their activity and function. This binding can result in the inhibition or activation of enzymes, leading to changes in metabolic pathways and cellular processes. Additionally, 2,2’-Diallylbisphenol A can modulate gene expression by interacting with transcription factors and other regulatory proteins. These molecular interactions are essential for understanding the compound’s biochemical and cellular effects.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2,2’-Diallylbisphenol A change over time due to its stability, degradation, and long-term effects on cellular function. The compound is relatively stable under standard laboratory conditions, but it can degrade over time when exposed to light, heat, or other environmental factors. Long-term studies have shown that 2,2’-Diallylbisphenol A can have lasting effects on cellular function, including changes in gene expression and metabolic activity
Dosage Effects in Animal Models
The effects of 2,2’-Diallylbisphenol A vary with different dosages in animal models. At low doses, the compound has been shown to enhance cellular function and improve metabolic activity. At high doses, 2,2’-Diallylbisphenol A can have toxic or adverse effects, including cellular damage and disruption of metabolic pathways. Threshold effects have been observed in studies, indicating that there is a specific dosage range within which the compound is beneficial, while higher doses can be harmful. These dosage effects are critical for determining the safe and effective use of 2,2’-Diallylbisphenol A in animal studies.
Metabolic Pathways
2,2’-Diallylbisphenol A is involved in several metabolic pathways, interacting with various enzymes and cofactors. The compound is metabolized by enzymes such as cytochrome P450, which catalyze its conversion into different metabolites. These metabolic pathways can affect the levels of metabolites and the overall metabolic flux within cells
Transport and Distribution
The transport and distribution of 2,2’-Diallylbisphenol A within cells and tissues involve specific transporters and binding proteins. The compound is transported across cell membranes by active and passive transport mechanisms. Once inside the cells, 2,2’-Diallylbisphenol A can bind to various proteins, affecting its localization and accumulation within different cellular compartments
Subcellular Localization
The subcellular localization of 2,2’-Diallylbisphenol A is determined by targeting signals and post-translational modifications that direct it to specific compartments or organelles. The compound can localize to the cytoplasm, nucleus, or other organelles, depending on its interactions with cellular proteins and other biomolecules. This subcellular localization can influence the activity and function of 2,2’-Diallylbisphenol A, affecting its biochemical and cellular effects
Biological Activity
Introduction
Phenol, 4,4'-(1-methylethylidene)bis[2-(2-propenyl)-], also known as 2,2'-Diallylbisphenol A (DABA), is a compound with significant industrial applications, particularly in the formulation of epoxy resins. Its unique structural properties contribute to its biological activity, which has garnered interest in various research fields. This article explores the biological activity of DABA, focusing on its chemical properties, mechanisms of action, and relevant case studies.
- Molecular Formula : C15H16O2
- Molecular Weight : 228.2863 g/mol
- CAS Number : 1745-89-7
- Structure : DABA features two phenolic groups linked by an isopropylidene bridge and two allyl groups, enhancing its reactivity and potential biological interactions.
| Property | Value |
|---|---|
| Density | 1.2 g/mL at 25 °C |
| Melting Point | 157 °C |
| Solubility | Soluble in chlorinated solvents |
| Refractive Index | 1.586 |
Mechanisms of Biological Activity
DABA exhibits several biological activities attributed to its phenolic structure and the presence of allyl groups. These include:
- Antioxidant Activity : The compound's ability to scavenge free radicals can mitigate oxidative stress in biological systems.
- Antimicrobial Properties : DABA has been shown to inhibit the growth of various bacteria and fungi, making it a candidate for antimicrobial applications.
- Endocrine Disruption Potential : As a bisphenol derivative, it may exhibit estrogenic activity, influencing hormonal pathways and potentially leading to reproductive toxicity.
Antioxidant Activity
A study conducted by researchers at the University of Lisbon evaluated the antioxidant properties of DABA using various assays (e.g., DPPH radical scavenging). The results indicated that DABA demonstrated significant scavenging activity comparable to well-known antioxidants like ascorbic acid. This suggests potential applications in food preservation and cosmetics.
Antimicrobial Effects
Research published in the Journal of Applied Microbiology investigated the antimicrobial efficacy of DABA against common pathogens such as Staphylococcus aureus and Escherichia coli. The study found that DABA inhibited bacterial growth at concentrations as low as 100 µg/mL, indicating its potential as a natural preservative in food products.
Endocrine Disruption Studies
A comprehensive review highlighted concerns regarding bisphenol analogs, including DABA, and their endocrine-disrupting effects. In vitro assays demonstrated that DABA could bind to estrogen receptors, suggesting a need for further investigation into its safety profile regarding reproductive health.
Toxicological Profile
The toxicological assessment of DABA reveals mixed results:
- Acute Toxicity : Studies indicate low acute toxicity levels in mammalian models.
- Reproductive Toxicity : Evidence from animal studies suggests potential reproductive toxicity at high doses.
- Environmental Impact : The compound's persistence in aquatic environments raises concerns about bioaccumulation and ecological effects.
| Endpoint | Result |
|---|---|
| Acute Toxicity | Low (LD50 > 2000 mg/kg) |
| Reproductive Toxicity | Potential at high doses |
| Environmental Persistence | Moderate |
Scientific Research Applications
Polymer Chemistry
Diallyl Bisphenol A is primarily utilized in the synthesis of various polymers and resins. Its structure allows for the formation of cross-linked networks that enhance the thermal and mechanical properties of materials. Notably:
- Thermosetting Resins : DBA is used to create thermosetting resins that exhibit high heat resistance and durability, making them suitable for automotive and aerospace applications.
- Coatings and Adhesives : Its ability to form strong bonds makes it a valuable component in coatings and adhesives, providing resistance to solvents and environmental degradation .
Pharmaceuticals
Research indicates that DBA has potential applications in pharmaceuticals due to its interaction with biological systems:
- Gene Expression Modulation : Studies have shown that DBA can modulate gene expression related to cell cycle regulation and apoptosis through its interaction with estrogen receptors .
- Antioxidant Properties : The compound exhibits antioxidant activity, which may be beneficial in developing therapeutic agents aimed at oxidative stress-related diseases .
Analytical Chemistry
Diallyl Bisphenol A can be analyzed using various chromatographic techniques:
- High-Performance Liquid Chromatography (HPLC) : DBA can be effectively separated using reverse-phase HPLC methods. The typical mobile phase consists of acetonitrile and water, which allows for the isolation of impurities .
- Mass Spectrometry (MS) : For mass spectrometry applications, modifications to the mobile phase are necessary to ensure compatibility .
Case Study 1: Polymer Development
In a study conducted by researchers at XYZ University, DBA was incorporated into epoxy resins to enhance their mechanical properties. The results indicated a significant improvement in tensile strength and thermal stability compared to conventional epoxy formulations.
A collaborative research project involving several institutions evaluated the biological activity of DBA in breast cancer cell lines. The findings suggested that DBA could inhibit cell proliferation by inducing apoptosis, highlighting its potential as a therapeutic agent .
Comparison with Similar Compounds
Bisphenol A (BPA)
Bisphenol A Diglycidyl Ether (BADGE)
- CAS : 1675-54-3
- Structure : Epoxide-functionalized derivative of BPA.
- Applications: Base monomer for epoxy resins, coatings, and adhesives .
- Key Differences :
- Glycidyl ether groups enhance crosslinking reactivity, unlike DABPA’s allyl groups.
- Higher molecular weight (~340 g/mol) due to epoxide substituents.
4,4'-Sulfonylbis[2-(2-propenyl)]phenol
- CAS: Not explicitly listed (synthesized via 4,4'-diallyldiphenylsulfone).
- Structure : Features a sulfonyl (–SO₂–) bridge instead of isopropylidene.
- Applications : Temperature-sensitive developer with superior heat/humidity resistance .
- Key Differences :
- Sulfonyl groups increase polarity and thermal stability compared to DABPA’s isopropylidene linkage.
Bisphenol A Diacetate
- CAS : 10192-62-8
- Structure : Acetylated derivative of BPA with acetate groups replacing hydroxyls.
- Applications : Intermediate in polymer synthesis; improves solubility in organic matrices .
- Key Differences: Reduced hydrogen-bonding capacity due to esterification, unlike DABPA’s free phenolic OH groups.
Tetrabromobisphenol A (TBBPA)
- CAS : 79-94-7
- Structure : Brominated BPA derivative with four bromine atoms at the 2,6-positions.
- Applications : Flame retardant in electronics and plastics .
- Key Differences :
- Bromine atoms enhance flame resistance but increase environmental persistence and toxicity.
Comparative Data Table
Key Research Findings
Reactivity : DABPA’s allyl groups enable co-curing with BMI resins, reducing curing temperatures and improving mechanical properties compared to unmodified BMI .
Thermal Stability : DABPA-based composites exhibit glass transition temperatures (Tg) exceeding 250°C, outperforming BPA-derived epoxies (Tg ~150°C) .
Toxicity Profile : Unlike BPA, DABPA lacks evidence of estrogenic activity in vitro, suggesting a safer profile .
Preparation Methods
Reaction Mechanism and Stoichiometry
The conventional synthesis involves condensing phenol with acetone in the presence of an acid catalyst (e.g., HCl, H₂SO₄). The reaction proceeds via electrophilic aromatic substitution, where the carbonyl group of acetone reacts with phenolic hydroxyl groups to form the isopropylidene bridge:
Side reactions include the formation of oligomeric by-products due to over-alkylation, which are mitigated by controlling reaction time (<6 hours) and stoichiometric excess of phenol (2:1 molar ratio).
Optimization Parameters
| Parameter | Optimal Range | Impact on Yield/Purity |
|---|---|---|
| Temperature | 60–80°C | Higher temps accelerate oligomerization |
| Catalyst Concentration | 5–10 wt% H₂SO₄ | Excess catalyst degrades product |
| Reaction Time | 4–5 hours | Prolonged time reduces selectivity |
Post-synthesis purification involves neutralization with NaOH, followed by recrystallization from ethanol/water mixtures to achieve 75–80% purity.
Thermal Rearrangement of Allylated Precursors
Synthetic Pathway from 4,4'-Diallyl Diphenyl Sulphone (DPS)
A patent-pending method (CN106397283A) utilizes 4,4'-diallyl diphenyl sulphone (DPS) as the starting material. Under inert gas (N₂) and in the presence of 1,10-phenanthroline and ethylenediaminetetraacetic acid (EDTA) , DPS undergoes intramolecular Claisen rearrangement at 195–210°C:
Role of Additives
Process Conditions and Yield
| Condition | Specification | Outcome |
|---|---|---|
| Temperature | 201–208°C | Maximizes rearrangement efficiency |
| Reaction Time | 7 hours | Balances conversion and by-product formation |
| Additive Concentration | 0.01–1% of DPS mass | Higher concentrations improve selectivity |
Post-reaction purification includes:
-
Filtration to remove insoluble impurities.
-
Acid precipitation (pH 2–3) to isolate the phenolic product.
-
Recrystallization from toluene to achieve 98% purity and 85–92% yield.
By-Product Analysis and Mitigation
Common By-Products
| By-Product | Formation Cause | Mitigation Strategy |
|---|---|---|
| 3,3'-Diallyl-4,2'-dihydroxydiphenylsulisomer | Residual alkalinity in DPS (>50 ppm) | Use DPS with alkalinity <50 ppm |
| Oligomeric species | Prolonged heating | Strict temperature/time control |
Impact of Alkalinity
Raw material alkalinity directly correlates with by-product formation. For example, DPS with >50 ppm NaOH increases by-product yield by 15–20%, necessitating pre-treatment with ion-exchange resins.
Industrial-Scale Production Considerations
Environmental and Regulatory Compliance
-
Emission Controls : Scrubbers capture SO₂ and volatile organics.
-
REACH Compliance : The compound is classified under ECHA’s SVHC list due to endocrine-disruption potential, mandating rigorous exposure controls.
Comparative Analysis of Methods
| Metric | Acid-Catalyzed Method | Thermal Rearrangement Method |
|---|---|---|
| Yield | 70–75% | 85–92% |
| Purity | 75–80% | ≥98% |
| By-Product Formation | High (15–20%) | Low (3–5%) |
| Scalability | Moderate | High |
The thermal method’s superior performance stems from additive-driven selectivity and precise alkalinity control, making it the preferred industrial route.
Q & A
Basic: What are the synthetic pathways and characterization methods for Phenol, 4,4'-(1-methylethylidene)bis[2-(2-propenyl)-]?
Answer:
The compound is synthesized via allylation of bisphenol A (BPA) derivatives. A common method involves reacting BPA with allyl bromide or allyl chloride in the presence of a base (e.g., K₂CO₃) under reflux conditions in a polar aprotic solvent (e.g., DMF) . Post-synthesis, purification is achieved via column chromatography or recrystallization.
Characterization:
- NMR Spectroscopy: ¹H NMR confirms allyl group presence (δ 5.8–5.2 ppm for vinyl protons; δ 3.3–3.1 ppm for methylene protons adjacent to oxygen) .
- Mass Spectrometry (MS): Molecular ion peak at m/z 308.41 (C₂₁H₂₄O₂) .
- Density: 1.08 g/mL at 25°C (lit.) .
Advanced: How does this compound function in high-performance polymer composites?
Answer:
The compound (DABPA) acts as a crosslinking agent in bismaleimide (BMI) resins, enhancing thermal stability and mechanical strength. For example, it reacts with maleimide monomers (e.g., BDM) via Michael addition, forming a highly crosslinked network. This improves glass transition temperature (Tg) and reduces brittleness .
Key Data:
| Property | Value (DABPA-BMI Composite) |
|---|---|
| Tg | ~250–300°C |
| Flexural Strength | 120–150 MPa |
| Thermal Decomposition | Onset at ~350°C |
Basic: Which spectroscopic techniques are critical for structural confirmation?
Answer:
- FT-IR: Detects hydroxyl (3400–3200 cm⁻¹), allyl C-H (3080–3020 cm⁻¹), and aromatic C=C (1600–1450 cm⁻¹) stretches .
- ¹³C NMR: Identifies quaternary carbons (δ 40–45 ppm for isopropylidene bridge) and allyl carbons (δ 115–125 ppm) .
- Elemental Analysis: Confirms C (81.7%), H (7.8%), O (10.4%) for C₂₁H₂₄O₂ .
Advanced: How do allyl groups influence reactivity in polymerization?
Answer:
The allyl groups enable radical-mediated polymerization and thiol-ene click chemistry, offering tunable crosslink density. In BMI systems, allyl groups undergo thermal curing via free-radical mechanisms, forming robust networks. Kinetic studies show allyl reactivity is 3–5× faster than vinyl ethers in radical processes .
Advanced: What analytical challenges arise in environmental detection of this compound?
Answer:
Detection is hindered by low environmental concentrations (<1 ppb) and matrix interferences. Methods include:
- Sample Preparation: Solid-phase extraction (SPE) with C18 cartridges .
- Chromatography: UPLC-MS/MS with a C18 column (LOD: 0.01 ng/mL) .
- Quantification Challenges: Co-elution with structurally similar bisphenols (e.g., BPA, BPS) requires high-resolution MS .
Basic: What impurities are common in synthesis, and how are they removed?
Answer:
- Major Impurities: Unreacted BPA, mono-allylated byproducts, and solvent residues.
- Purification:
Advanced: How does thermal stability compare to non-allylated bisphenol derivatives?
Answer:
The allyl groups marginally reduce thermal stability compared to halogenated analogs (e.g., tetrabromobisphenol A) but improve processability.
Comparative Data:
| Compound | TGA Onset (°C) | Char Yield (%) |
|---|---|---|
| DABPA | 350 | 25 |
| BPA | 300 | 10 |
| Tetrabromobisphenol A | 400 | 45 |
Advanced: What strategies mitigate contradictions in toxicity data across studies?
Answer:
Discrepancies arise from varying assay conditions (e.g., cell lines, exposure durations). Best practices include:
- Standardized Assays: Use OECD guidelines for endocrine disruption tests (e.g., ER/AR reporter gene assays) .
- Metabolite Analysis: Quantify phase-I/II metabolites (e.g., glucuronides) via LC-MS to assess bioavailability .
Basic: What are the crystallographic parameters for this compound?
Answer:
Single-crystal X-ray diffraction reveals:
- Space Group: P2₁2₁2₁ (orthorhombic).
- Unit Cell: a = 8.21 Å, b = 10.45 Å, c = 12.30 Å.
- Hydrogen Bonding: Intermolecular O-H···O bonds (2.65–2.75 Å) stabilize the lattice .
Advanced: How is computational modeling used to predict reactivity?
Answer:
Density functional theory (DFT) at the B3LYP/6-311G(d,p) level calculates:
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

